molecular formula C21H26N6O2 B611444 Tovinontrine CAS No. 2062661-53-2

Tovinontrine

Número de catálogo B611444
Número CAS: 2062661-53-2
Peso molecular: 394.479
Clave InChI: GWGNPYYVGANHRJ-GDBMZVCRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tovinontrine, also known as IMR-687, is a highly potent and selective phosphodiesterase-9 (PDE9) inhibitor . It is specifically developed for the treatment of sickle cell disease . It is currently being studied for its safety and effectiveness in patients with chronic heart failure with reduced ejection fraction .


Molecular Structure Analysis

The molecular formula of Tovinontrine is C21H26N6O2 . The exact mass is 394.21 and the molecular weight is 394.480 . The chemical structure can be represented by the SMILES string: O=C1C2=CN=C (C3CCOCC3)N2C=C ( [C@@H]4CN (CC5=NC=CC=N5)C [C@H]4C)N1 .


Chemical Reactions Analysis

Tovinontrine is a PDE9 inhibitor and it has shown to inhibit PDE9A with more than 800-fold greater potency than PDE1A3, PDE1B, PDE1C, PDE5A2 . It has been observed to induce hemoglobin (HbF) in a dose-dependent manner in erythroid K562 cells .


Physical And Chemical Properties Analysis

Tovinontrine is a solid substance with a white to off-white color . The CAS number for Tovinontrine is 2062661-53-2 .

Aplicaciones Científicas De Investigación

  • Treatment of Sickle Cell Disease

    IMR-687 (Tovinontrine) is a highly selective phosphodiesterase 9 (PDE9) inhibitor developed as an oral therapy for SCD and beta-thalassemia. It increases fetal hemoglobin (HbF) expression, reduces hemolysis and sickling of red blood cells, leading to a lower rate of painful vaso-occlusive crisis (VOC) (Andemariam et al., 2021).

  • Clinical Trial Results

    In a Phase 2a study, Tovinontrine showed promising results. Patients treated with Tovinontrine experienced a 40% lower mean annualized rate of VOCs, 38% lower mean annualized rate of VOC-related hospitalizations, and an increased median time to first VOC. These improvements were significant when compared to placebo (Andemariam et al., 2021).

  • Long-term Safety and Benefit

    An ongoing Phase 2a open-label extension study is assessing the long-term safety and benefit of Tovinontrine for up to 4 years in adult subjects with SCD. Preliminary results indicate that Tovinontrine continues to be well-tolerated over the long term and maintains its efficacy in reducing the rate of VOCs (Andemariam et al., 2021).

Mecanismo De Acción

Tovinontrine works by inhibiting phosphodiesterase-9 (PDE9), which is a key enzyme involved in the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, Tovinontrine increases the levels of cGMP, leading to a reduction in the sickling of red blood cells .

Safety and Hazards

Tovinontrine is currently under clinical trials and its safety is being evaluated. In a study assessing its safety and effectiveness in chronic heart failure with reduced ejection fraction, Tovinontrine was compared to a placebo . The safety and scientific validity of this study is the responsibility of the study sponsor and investigators .

Direcciones Futuras

Tovinontrine is being studied for its potential use in treating heart failure with preserved ejection fraction (HFpEF). The U.S. Food and Drug Administration (FDA) cleared the investigational new drug (IND) application for Tovinontrine to commence clinical development for the treatment of HFpEF . The Phase 2 trial is planned to initiate in the second quarter of 2022 .

Propiedades

IUPAC Name

6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-3-(oxan-4-yl)-7H-imidazo[1,5-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-14-10-26(13-19-22-5-2-6-23-19)11-16(14)17-12-27-18(21(28)25-17)9-24-20(27)15-3-7-29-8-4-15/h2,5-6,9,12,14-16H,3-4,7-8,10-11,13H2,1H3,(H,25,28)/t14-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGNPYYVGANHRJ-GDBMZVCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C2=CN3C(=CN=C3C4CCOCC4)C(=O)N2)CC5=NC=CC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2062661-53-2
Record name Tovinontrine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2062661532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMR-687
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16193
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TOVINONTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W248Y1AKOR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.